1-(Iodoethynyl)-3-(trifluoromethyl)benzene
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Overview
Description
1-(Iodoethynyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodoethynyl group and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Iodoethynyl)-3-(trifluoromethyl)benzene typically involves the iodination of ethynylbenzene derivatives. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodoethynyl group. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow chemistry allows for better control over reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Iodoethynyl)-3-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: The presence of the iodo group makes it suitable for coupling reactions such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions:
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Palladium catalysts, copper iodide.
Major Products: The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(Iodoethynyl)-3-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1-(Iodoethynyl)-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules. The iodoethynyl group can participate in covalent bonding with nucleophilic sites, leading to the formation of stable complexes .
Comparison with Similar Compounds
- 1-(Iodoethynyl)-4-(trifluoromethyl)benzene
- 1-(Iodoethynyl)-2-(trifluoromethyl)benzene
- 1-(Iodoethynyl)-3-(difluoromethyl)benzene
Uniqueness: 1-(Iodoethynyl)-3-(trifluoromethyl)benzene is unique due to the specific positioning of the iodoethynyl and trifluoromethyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. This unique structure makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C9H4F3I |
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Molecular Weight |
296.03 g/mol |
IUPAC Name |
1-(2-iodoethynyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F3I/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6H |
InChI Key |
JLHUSBHAVCMWJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C#CI |
Origin of Product |
United States |
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